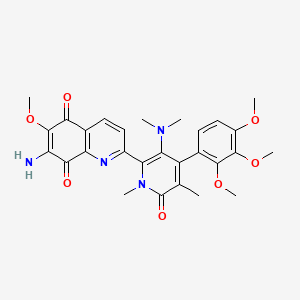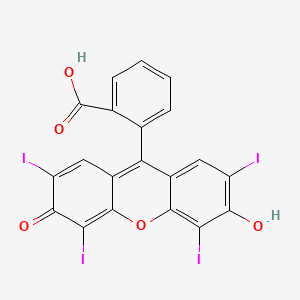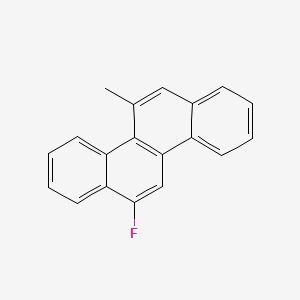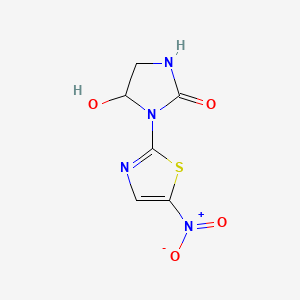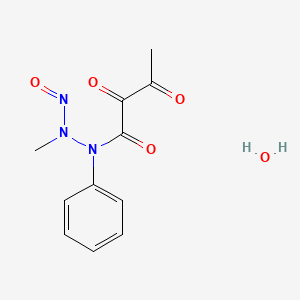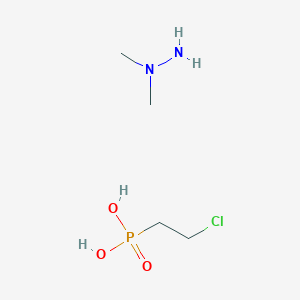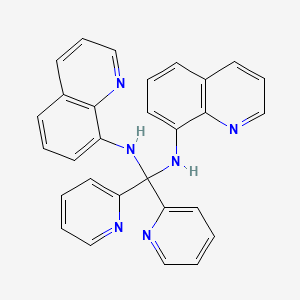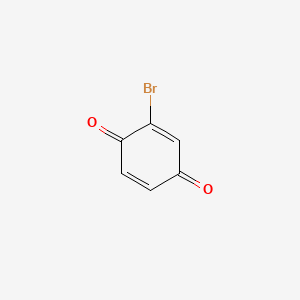
2-Brom-1,4-benzochinon
Übersicht
Beschreibung
2-Bromo-1,4-benzoquinone, also known as bromobenzenequinone, is a chemical compound with the molecular formula C6H4Br2O2. It is an important reagent in organic chemistry and is widely used in the synthesis of various organic compounds. It is a colorless, crystalline solid with a pungent odor. It is soluble in water and alcohol, and is stable under normal conditions.
Wissenschaftliche Forschungsanwendungen
Antimikrobielle und Antitumor-Anwendungen
2-Brom-1,4-benzochinon ist ein Derivat von Naphthochinonen, die sekundäre Metaboliten sind, die in Pflanzen vorkommen und in der traditionellen Medizin zur Behandlung verschiedener menschlicher Krankheiten eingesetzt werden . Es wurde berichtet, dass diese Verbindungen signifikante antimikrobielle und antitumorale Eigenschaften besitzen . Die chemische Modifikation von Naphthochinonen, wie z. B. die Einführung von Aminen, Aminosäuren, Furan, Pyran, Pyrazol, Triazol, Indol und anderen chemischen Gruppen, verbessert ihre pharmakologischen Eigenschaften .
Entzündungshemmende Anwendungen
Neuartige Bromalkyl-1,4-benzochinone, einschließlich this compound, wurden als potenzielle entzündungshemmende Kandidaten untersucht . Die Hauptstruktur dieser Verbindungen ist ein Chinoidring, der modifiziert werden kann, um die Bioverfügbarkeit als Arzneimittelkandidat zu erhöhen . In-silico-Studien haben gezeigt, dass diese Verbindungen eine große Bindungsaffinität zu COX-1 und COX-2 aufweisen, Schlüsselenzymen in der Entzündungsreaktion .
Krebsbehandlung
Ein Bericht deutet darauf hin, dass der Ersatz von 2-Methyl-1,4-naphthochinon durch this compound seine Fähigkeit zur Produktion von Wasserstoffperoxid erhöht . Diese Eigenschaft kann für die Krebsbehandlung eingesetzt werden, da das produzierte Wasserstoffperoxid oxidativen Stress in Krebszellen induzieren kann, was zum Zelltod führt .
Wasseraufbereitung
In einer Studie wurde 2-Brom-6-chlor-1,4-benzochinon (2,6-BCBQ), eine Art, die mit this compound verwandt ist, in Trinkwasser nachgewiesen und identifiziert . Die Häufigkeit und die Konzentration von 2,6-BCBQ wurden untersucht, und seine Zytotoxizität wurde bewertet . Dies deutet auf potenzielle Anwendungen von this compound in der Wasseraufbereitung und Umweltwissenschaften hin.
Wirkmechanismus
Target of Action
2-Bromo-1,4-benzoquinone is a quinone derivative that has been found to exhibit strong activity against various targets. The primary targets of 2-Bromo-1,4-benzoquinone are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response, making 2-Bromo-1,4-benzoquinone a potential candidate for anti-inflammatory treatments .
Mode of Action
The mode of action of 2-Bromo-1,4-benzoquinone involves its interaction with its targets, leading to changes in their function. It is suggested that 2-Bromo-1,4-benzoquinone acts as an electrophile, undergoing reactions with nucleophiles . This interaction can lead to the formation of new compounds, altering the function of the target enzymes .
Biochemical Pathways
2-Bromo-1,4-benzoquinone affects several biochemical pathways. One of the key pathways is the electrophilic substitution of phenols . This pathway involves the reaction of 2-Bromo-1,4-benzoquinone with phenols, leading to the formation of new compounds . Additionally, 2-Bromo-1,4-benzoquinone can undergo dimerization reactions, forming complex structures such as 2,2’-dimeric benzoquinone .
Pharmacokinetics
It is known that the solubility of 2-bromo-1,4-benzoquinone derivatives in octanol is greater than in water, suggesting that these compounds may have good bioavailability .
Result of Action
The result of the action of 2-Bromo-1,4-benzoquinone is the alteration of the function of its target enzymes. This can lead to changes at the molecular and cellular levels. For instance, the interaction of 2-Bromo-1,4-benzoquinone with COX-1 and COX-2 enzymes can potentially reduce inflammation .
Action Environment
The action of 2-Bromo-1,4-benzoquinone can be influenced by various environmental factors. For example, the pH of the environment can affect the redox potential of 2-Bromo-1,4-benzoquinone, influencing its reactivity . Additionally, the presence of other compounds, such as phenols, can also affect the reactions of 2-Bromo-1,4-benzoquinone .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Bromo-1,4-benzoquinone plays a crucial role in biochemical reactions, particularly in redox cycling and electron transport. It interacts with various enzymes, proteins, and biomolecules. For instance, quinones, including 2-Bromo-1,4-benzoquinone, are known to interact with thiol, amine, and hydroxyl groups, leading to the formation of adducts . These interactions are essential for the compound’s role in redox cycling, where it undergoes reduction and oxidation, facilitating electron transfer processes .
Cellular Effects
2-Bromo-1,4-benzoquinone exerts significant effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Quinones, including 2-Bromo-1,4-benzoquinone, are known to generate reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular damage . This oxidative stress can alter cell signaling pathways and gene expression, impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 2-Bromo-1,4-benzoquinone involves its ability to undergo redox cycling, generating ROS and interacting with biomolecules. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, quinones, including 2-Bromo-1,4-benzoquinone, can inhibit thioredoxin reductase, an enzyme involved in maintaining cellular redox balance . This inhibition disrupts the redox balance, leading to oxidative stress and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1,4-benzoquinone change over time due to its stability and degradation. The compound is relatively stable under certain conditions but can degrade over time, leading to changes in its biochemical properties and effects on cellular function . Long-term exposure to 2-Bromo-1,4-benzoquinone in in vitro or in vivo studies has shown that it can cause sustained oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of 2-Bromo-1,4-benzoquinone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating immune responses or acting as an antioxidant . At higher doses, 2-Bromo-1,4-benzoquinone can be toxic, leading to adverse effects such as oxidative stress, cellular damage, and organ toxicity . Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
2-Bromo-1,4-benzoquinone is involved in various metabolic pathways, interacting with enzymes and cofactors. Quinones, including 2-Bromo-1,4-benzoquinone, are known to participate in redox cycling, where they undergo reduction and oxidation reactions . These reactions are facilitated by enzymes such as cytochrome P450 reductase and NAD(P)H:quinone oxidoreductase . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2-Bromo-1,4-benzoquinone within cells and tissues involve interactions with transporters and binding proteins. Quinones, including 2-Bromo-1,4-benzoquinone, can be transported across cell membranes by specific transporters . Once inside the cell, the compound can bind to proteins, affecting its localization and accumulation . These interactions are crucial for the compound’s biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 2-Bromo-1,4-benzoquinone is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, quinones, including 2-Bromo-1,4-benzoquinone, can localize to mitochondria, where they participate in redox reactions and influence mitochondrial function . This localization is critical for the compound’s role in cellular metabolism and signaling .
Eigenschaften
IUPAC Name |
2-bromocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEQXZOIQJWYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192701 | |
| Record name | 2-Bromo-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3958-82-5 | |
| Record name | 2-Bromo-1,4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1,4-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Bromo-1,4-benzoquinone exert its biological effects?
A1: 2-Bromo-1,4-benzoquinone acts as a reactive electrophile, primarily targeting cellular nucleophiles like the sulfur atom in glutathione or cysteine residues of proteins. [, ] This covalent modification can disrupt protein function and contribute to toxicity. For instance, research suggests a role for 2-Bromo-1,4-benzoquinone in the nephrotoxicity induced by certain glutathione conjugates. [] Studies have shown that administration of 2-Bromo-1,4-benzoquinone to rats leads to increased blood urea nitrogen levels and histological changes in the kidneys, indicating nephrotoxicity. []
Q2: What is the significance of the quinone moiety in 2-Bromo-1,4-benzoquinone's toxicity?
A2: Studies comparing the nephrotoxicity of 2-Bromo-1,4-benzoquinone with its non-quinone analogues (bromothiophenols) highlight the importance of the quinone structure. While 2-Bromo-1,4-benzoquinone exhibited nephrotoxicity, bromothiophenols did not show similar effects. [] This difference suggests that the quinone moiety plays a crucial role in the compound's toxicity, possibly through redox cycling or the generation of reactive oxygen species.
Q3: How is 2-Bromo-1,4-benzoquinone formed metabolically?
A3: 2-Bromo-1,4-benzoquinone is a metabolite of bromobenzene. [] Research indicates that bromobenzene is initially metabolized to reactive epoxides and quinones. While epoxide-derived mercapturic acids are major metabolites, 2-Bromo-1,4-benzoquinone arises from the interaction of glutathione with either 4-bromophenol (via hydroxylative debromination followed by oxidation) or directly with 2-bromohydroquinone. []
Q4: What analytical techniques are used to identify 2-Bromo-1,4-benzoquinone and its metabolites?
A4: Several analytical techniques are employed to characterize 2-Bromo-1,4-benzoquinone and its metabolic products. These include:
- GC/MS (Gas Chromatography/Mass Spectrometry): This technique is used to analyze derivatized metabolites of 2-Bromo-1,4-benzoquinone, like dimethoxythioanisoles, in urine samples. []
- 1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique helps identify intermediates formed during reactions involving 2-Bromo-1,4-benzoquinone, like in the cerium-bromate-1,4-benzoquinone system. []
Q5: What research exists on the photochemical behavior of 2-Bromo-1,4-benzoquinone?
A5: Research has explored the influence of light on reactions involving 2-Bromo-1,4-benzoquinone. For example, in the cerium-bromate-1,4-benzoquinone system, even low-intensity fluorescent light significantly impacted the oscillatory behavior. [] Studies suggest that 2-Bromo-1,4-benzoquinone undergoes photoaccelerated decomposition to produce hydroxy-1,4-benzoquinone and bromide ions. []
Q6: How does 2-Bromo-1,4-benzoquinone participate in oscillatory chemical reactions?
A6: 2-Bromo-1,4-benzoquinone has been identified as a crucial intermediate in several oscillatory chemical systems. For example, in the cerium-bromate-1,4-benzoquinone reaction, the cyclical production and consumption of 2-Bromo-1,4-benzoquinone contribute to the observed oscillations. [] Similar behavior has been observed in the ferroin-bromate-1,4-benzoquinone system. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



